1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene
Overview
Description
1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H3Cl2F2NO3 It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with nucleophiles replacing chlorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of electron-withdrawing groups such as nitro and difluoromethoxy can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-5-fluoromethoxy-3-nitrobenzene: Similar structure but with one fluorine atom instead of two.
1,2-Dichloro-3-methoxy-5-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
1,2-Dichloro-3-difluoromethoxy-5-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying specific chemical reactions and interactions in various research fields.
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(12(13)14)2-5(6(4)9)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSFAXQOUQTDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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